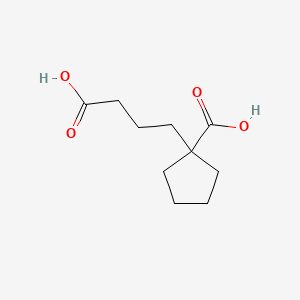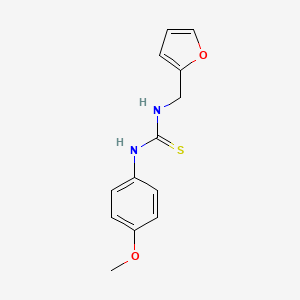
1-(3-carboxypropyl)cyclopentanecarboxylic acid
Descripción general
Descripción
1-(3-carboxypropyl)cyclopentanecarboxylic acid, also known as CPPC, is a cyclic amino acid derivative that has recently gained attention in the scientific community due to its potential applications in various fields. CPPC is a chiral molecule that exists in two enantiomeric forms, L-CPPC, and D-CPPC, with L-CPPC being the more biologically active form.
Aplicaciones Científicas De Investigación
1-(3-carboxypropyl)cyclopentanecarboxylic acid has been shown to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 1-(3-carboxypropyl)cyclopentanecarboxylic acid has been investigated for its potential use as a drug scaffold due to its unique structure and ability to interact with biological targets. 1-(3-carboxypropyl)cyclopentanecarboxylic acid has also been studied for its potential use as a chiral building block in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-carboxypropyl)cyclopentanecarboxylic acid is not fully understood, but it is believed to interact with various biological targets through hydrogen bonding and other non-covalent interactions. 1-(3-carboxypropyl)cyclopentanecarboxylic acid has been shown to interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
1-(3-carboxypropyl)cyclopentanecarboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-carboxypropyl)cyclopentanecarboxylic acid can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. 1-(3-carboxypropyl)cyclopentanecarboxylic acid has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of this effect is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-carboxypropyl)cyclopentanecarboxylic acid has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and it is available in high purity and yield. 1-(3-carboxypropyl)cyclopentanecarboxylic acid is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, one limitation of 1-(3-carboxypropyl)cyclopentanecarboxylic acid is that it is a chiral molecule, which can complicate experimental design and data interpretation.
Direcciones Futuras
There are several future directions for research on 1-(3-carboxypropyl)cyclopentanecarboxylic acid. One area of interest is the development of 1-(3-carboxypropyl)cyclopentanecarboxylic acid-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of interest is the use of 1-(3-carboxypropyl)cyclopentanecarboxylic acid as a chiral building block in the synthesis of biologically active compounds. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-carboxypropyl)cyclopentanecarboxylic acid and its interactions with biological targets.
Métodos De Síntesis
1-(3-carboxypropyl)cyclopentanecarboxylic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclopentanone with ethyl bromoacetate, followed by hydrolysis and decarboxylation to yield 1-bromo-3-carboxypropylcyclopentane. This intermediate is then reacted with ammonia to yield 1-(3-carboxypropyl)cyclopentanecarboxylic acid in high yield and purity.
Propiedades
IUPAC Name |
1-(3-carboxypropyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-8(12)4-3-7-10(9(13)14)5-1-2-6-10/h1-7H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDTXONWPPWOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867411 | |
| Record name | 1-(3-Carboxypropyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Carboxypropyl)cyclopentanecarboxylic acid | |
CAS RN |
6274-52-8 | |
| Record name | 1-Carboxycyclopentanebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MLS002608046 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5205023.png)
![5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5205028.png)
![N-(2-furylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5205033.png)
![3-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5205036.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5205041.png)
![3-phenyl-5-[3-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5205049.png)
![2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B5205060.png)
![4-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5205067.png)
![4-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5205086.png)
![2-({2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}amino)-2-oxoethyl diethyldithiocarbamate](/img/structure/B5205099.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5205102.png)
![1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5205103.png)

![ethyl 6-methyl-2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205117.png)